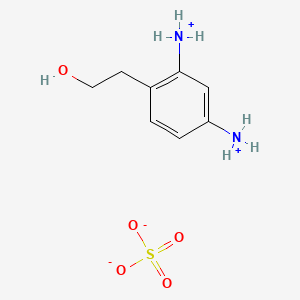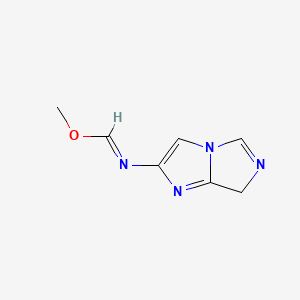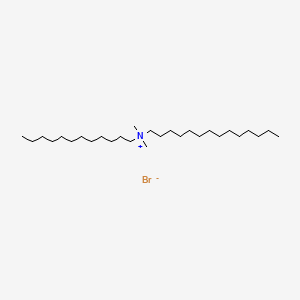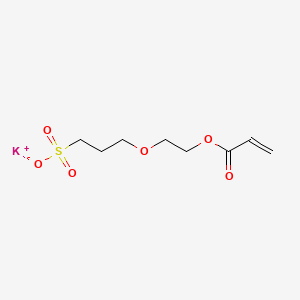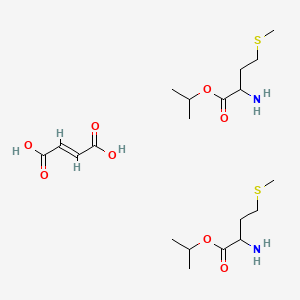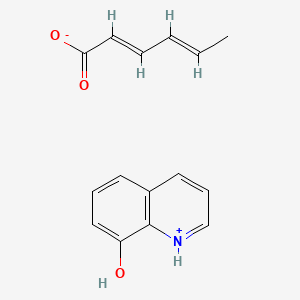
8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate is a compound derived from 8-hydroxyquinoline, a heterocyclic organic compound known for its diverse applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate typically involves the reaction of 8-hydroxyquinoline with (E,E)-hexa-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline derivatives .
Applications De Recherche Scientifique
8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can interact with molecular targets such as enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The pathways involved may include the generation of reactive oxygen species (ROS) and the disruption of cellular homeostasis .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: A parent compound with similar chelating properties but different applications.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced solubility and different biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with distinct chemical properties and applications.
Uniqueness: Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
27143-44-8 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
(2E,4E)-hexa-2,4-dienoate;quinolin-1-ium-8-ol |
InChI |
InChI=1S/C9H7NO.C6H8O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-3-4-5-6(7)8/h1-6,11H;2-5H,1H3,(H,7,8)/b;3-2+,5-4+ |
Clé InChI |
FPJPOOKQTKUORC-PLKIVWSFSA-N |
SMILES isomérique |
C/C=C/C=C/C(=O)[O-].C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |
SMILES canonique |
CC=CC=CC(=O)[O-].C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



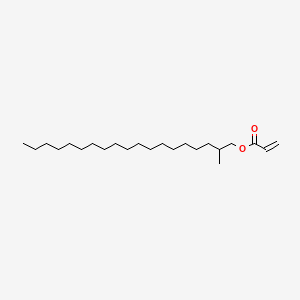



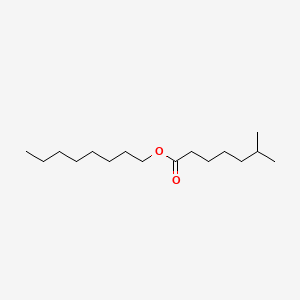

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
